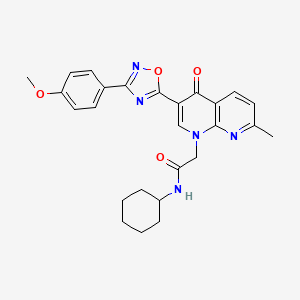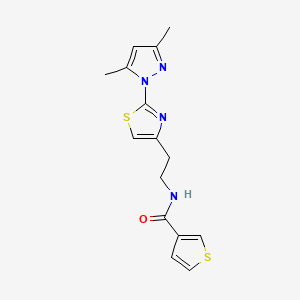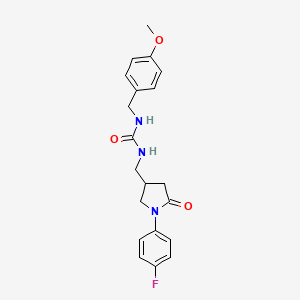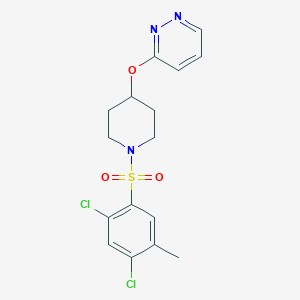![molecular formula C12H14FNO2 B2396838 N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide CAS No. 2361642-22-8](/img/structure/B2396838.png)
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide, also known as Compound A, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, a transcription factor that plays a critical role in inflammation, immune response, and cell survival.
Mechanism of Action
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A exerts its effects by inhibiting the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is activated by various stimuli, including cytokines, bacterial and viral products, and stress signals. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, immune response, and cell survival. N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Biochemical and Physiological Effects
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, dendritic cells, and T cells. In addition, N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been shown to modulate the immune response by promoting the differentiation of regulatory T cells and inhibiting the activation of effector T cells.
Advantages and Limitations for Lab Experiments
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A has several advantages for lab experiments. It is a highly selective inhibitor of the NF-κB pathway and does not affect other signaling pathways. It is also stable and can be stored for long periods of time. However, N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A has some limitations. It is not water-soluble and requires the use of organic solvents for its preparation and use. In addition, its potency can vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the research on N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A. One area of interest is its potential therapeutic applications in cancer and autoimmune diseases. Further studies are needed to determine the optimal dosage and treatment duration for these diseases. Another area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Finally, the use of N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Synthesis Methods
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A is synthesized through a multi-step process that involves the reaction of 3-fluorophenylacetic acid with propargyl alcohol, followed by the esterification of the resulting product with 3-hydroxypropanoic acid. The final step involves the conversion of the ester to the amide using N,N-dimethylformamide (DMF) and triethylamine.
Scientific Research Applications
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which is known to be dysregulated in these diseases. In addition, N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide A has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
properties
IUPAC Name |
N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-12(16)14-11(8-15)7-9-4-3-5-10(13)6-9/h2-6,11,15H,1,7-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUWVSQQFLSEHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC(=CC=C1)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2396755.png)


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B2396759.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)

![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2396765.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)
![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)

